(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Description
(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a useful research compound. Its molecular formula is C27H40O6 and its molecular weight is 460.611. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Structure and Isolation
The chemical compound under discussion has been studied for its structure and isolation from various natural sources. For instance, a similar compound, 17βH-Periplogenin, was isolated from Periploca sepium Bunge, a traditional Chinese herbal medicine (Yu-wei Zhang et al., 2012). This highlights the compound's presence in traditional medicine and its structural analysis.
2. Antimicrobial and Antitumor Activities
Compounds structurally related to the given compound have shown significant antimicrobial and antitumor activities. For instance, triorganotin(IV) derivatives of sodium deoxycholate demonstrated promising antifungal and anticancer activities (F. Shaheen et al., 2014). Another study on chemical constituents isolated from Leplaea mayombenis roots found that related compounds exhibit antimicrobial activity, supporting their use in treating infectious diseases (L. Sidjui et al., 2015).
3. Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds similar to the one have been a significant area of study. For example, liver X receptor agonists were synthesized from hyodeoxycholic acid, showing the potential for developing clinically useful regulators (S. Ching, 2013). Another study focused on the multistep synthesis of a phosphazene derivative of chenodeoxycholic acid, highlighting the complex synthetic routes involved in manipulating such compounds (Murat Turkyilmaz & F. Genç, 2014).
4. Anticancer Potential
Certain derivatives of this compound have shown potential in anticancer applications. For instance, pistagremic acid, a compound structurally similar to the one , exhibited broad spectrum antiproliferative activity against various cancer cell lines (G. Uddin et al., 2013). This indicates the compound's relevance in developing new anticancer drugs.
Properties
IUPAC Name |
(4S)-4-[(5S,10R,13S,14S,17S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAGLHPUJBTTD-OGMYJHHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)[C@@H]1CC([C@]2([C@]1(CC(=O)C3=C2C(C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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